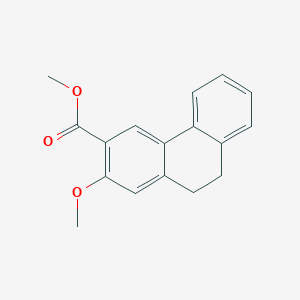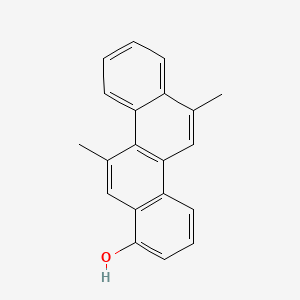![molecular formula C17H33PSi2 B14422449 (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane CAS No. 85336-29-4](/img/structure/B14422449.png)
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a 2,4,6-trimethylphenyl group and two trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane typically involves the reaction of 2,4,6-trimethylphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and environmental impact, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Coupling Reactions: It is used as a ligand in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and nucleophiles are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products with high yields
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane is used as a ligand in various catalytic processes. Its ability to stabilize transition metal complexes makes it valuable in homogeneous catalysis .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role as a photoinitiator in polymerization reactions enhances the efficiency and quality of the final products .
Mecanismo De Acción
The mechanism of action of (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane involves its interaction with metal centers in catalytic processes. The phosphane group donates electron density to the metal, stabilizing the complex and facilitating various chemical transformations. The trimethylsilyl groups provide steric hindrance, influencing the selectivity and reactivity of the catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in dental composites.
Tris(2,4,6-trimethylphenyl)phosphine: Known for its strong Lewis-basic properties and used as an organocatalyst.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Utilized in UV curable coatings.
Uniqueness
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane stands out due to its unique combination of steric and electronic properties. The presence of both trimethylsilyl and trimethylphenyl groups provides a balance of stability and reactivity, making it versatile in various chemical applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
| 85336-29-4 | |
Fórmula molecular |
C17H33PSi2 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
(2,4,6-trimethylphenyl)-bis(trimethylsilylmethyl)phosphane |
InChI |
InChI=1S/C17H33PSi2/c1-14-10-15(2)17(16(3)11-14)18(12-19(4,5)6)13-20(7,8)9/h10-11H,12-13H2,1-9H3 |
Clave InChI |
ARBKOCVUAYCYPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P(C[Si](C)(C)C)C[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)


![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
